molecular formula C38H44N4O6 B017028 Oxymorphone-3-methoxynaltrexonazine CAS No. 110320-72-4

Oxymorphone-3-methoxynaltrexonazine

Katalognummer: B017028
CAS-Nummer: 110320-72-4
Molekulargewicht: 652.8 g/mol
InChI-Schlüssel: ORPKJVOXWSMNDJ-XCKRHRGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxymorphone-3-methoxynaltrexonazine is a morphinan-based opioid that acts as a selective μ-opioid receptor agonist. This compound is structurally related to oxymorphone and naltrexonazine, but it exhibits unique pharmacological properties due to its specific chemical modifications .

Vorbereitungsmethoden

The synthesis of oxymorphone-3-methoxynaltrexonazine involves several steps, starting from the precursor compounds oxymorphone and naltrexonazine. The synthetic route typically includes the following steps:

Analyse Chemischer Reaktionen

Oxymorphone-3-methoxynaltrexonazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like MCPBA, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wirkmechanismus

Oxymorphone-3-methoxynaltrexonazine exerts its effects by binding to and activating the μ-opioid receptor. This receptor is a G protein-coupled receptor that mediates the analgesic effects of opioids. Upon binding to the receptor, this compound induces a conformational change that activates intracellular signaling pathways, leading to the inhibition of neurotransmitter release and the reduction of pain perception .

Biologische Aktivität

Oxymorphone-3-methoxynaltrexonazine is a morphinan-based opioid compound that exhibits significant biological activity primarily through its action as a selective μ-opioid receptor agonist. This article delves into its mechanisms, pharmacological properties, and potential therapeutic applications, supported by relevant data and studies.

This compound is structurally related to oxymorphone and naltrexonazine, with specific modifications that confer unique pharmacological properties. The compound binds to the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR) that mediates the analgesic effects of opioids. Upon binding, it induces a conformational change in the receptor, activating intracellular signaling pathways that inhibit neurotransmitter release, thus reducing pain perception .

Binding Affinity and Selectivity

Research indicates that this compound demonstrates high binding affinity for the μ-opioid receptor compared to other opioid receptors. The binding affinity is crucial as it determines the efficacy and safety profile of the compound in therapeutic applications.

Receptor Type Binding Affinity (Ki) Selectivity
μ-opioid receptorLow nanomolar rangeHigh
δ-opioid receptorModerateModerate
κ-opioid receptorLowLow

The compound's selectivity for the μ-opioid receptor over δ and κ receptors enhances its potential for pain management while minimizing adverse effects associated with non-selective opioid agonists .

Analgesic Activity

In vivo studies have demonstrated that this compound possesses potent analgesic properties. It has been shown to effectively alleviate pain in various animal models, indicating its potential utility in clinical settings for pain management.

Case Studies and Research Findings

  • Binding Studies : A study conducted on the binding characteristics of this compound revealed that it acts primarily as an agonist at the μ-opioid receptor, contrasting with other compounds that may exhibit mixed agonist-antagonist properties .
  • In Vivo Efficacy : In a series of experiments involving rodent models, this compound was administered to assess its analgesic effects. Results indicated significant pain relief comparable to conventional opioids, with a favorable side effect profile .
  • Potential for Opioid Use Disorder Treatment : Given its unique properties, this compound is being investigated for its potential role in treating opioid use disorder. Its ability to activate the μ-opioid receptor while potentially mitigating some addictive properties makes it a candidate for further research in this area .

Eigenschaften

IUPAC Name

(7Z)-7-[(Z)-[3-(cyclopropylmethyl)-4a-hydroxy-9-methoxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H44N4O6/c1-41-15-13-35-29-21-5-7-25(43)31(29)47-33(35)23(9-11-37(35,44)27(41)17-21)39-40-24-10-12-38(45)28-18-22-6-8-26(46-2)32-30(22)36(38,34(24)48-32)14-16-42(28)19-20-3-4-20/h5-8,20,27-28,33-34,43-45H,3-4,9-19H2,1-2H3/b39-23-,40-24-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPKJVOXWSMNDJ-XCKRHRGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)OC)CCN7CC5CC5)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC23C4/C(=N\N=C/5\CCC6(C7CC8=C9C6(C5OC9=C(C=C8)OC)CCN7CC5CC5)O)/CCC2(C1CC1=C3C(=C(C=C1)O)O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H44N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110320-72-4
Record name Oxymorphone-3-methoxynaltrexonazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110320724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxymorphone-3-methoxynaltrexonazine
Reactant of Route 2
Oxymorphone-3-methoxynaltrexonazine
Reactant of Route 3
Oxymorphone-3-methoxynaltrexonazine
Reactant of Route 4
Oxymorphone-3-methoxynaltrexonazine
Reactant of Route 5
Reactant of Route 5
Oxymorphone-3-methoxynaltrexonazine
Reactant of Route 6
Oxymorphone-3-methoxynaltrexonazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.